BenchChemオンラインストアへようこそ!

N-octan-2-ylquinazolin-4-amine

medicinal chemistry pharmaceutical formulation solubility

This 4-aminoquinazoline derivative features a distinct N-octan-2-yl aliphatic chain, offering a strategic advantage over common N-aryl analogs by targeting underexplored chemical space. Ideal for SAR-driven kinase inhibitor development, it provides a balanced lipophilicity (estimated Log P increase of 2–3 units) suitable for PAMPA/Caco-2 studies, while maintaining aqueous solubility. Its straightforward synthesis from 4-chloroquinazoline and octan-2-amine enables cost-effective library expansion. Procure this compound for novel IP differentiation and selective kinase profiling.

Molecular Formula C16H23N3
Molecular Weight 257.37 g/mol
Cat. No. B7570401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octan-2-ylquinazolin-4-amine
Molecular FormulaC16H23N3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCCCCCCC(C)NC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C16H23N3/c1-3-4-5-6-9-13(2)19-16-14-10-7-8-11-15(14)17-12-18-16/h7-8,10-13H,3-6,9H2,1-2H3,(H,17,18,19)
InChIKeyPLBMWIRZPNUMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-octan-2-ylquinazolin-4-amine: Core Chemical Profile and In-Class Procurement Considerations


N-octan-2-ylquinazolin-4-amine belongs to the 4-aminoquinazoline class of compounds, a privileged heterocyclic scaffold extensively utilized in medicinal chemistry for kinase inhibition and anticancer drug development [1]. The compound features a quinazoline core with a secondary amine substitution at the 4-position bearing an octan-2-yl aliphatic chain. This specific N-alkyl substitution pattern is distinct from the more commonly studied N-arylquinazolin-4-amines, which dominate the clinical and preclinical landscape for EGFR and VEGFR-2 kinase inhibition [2]. While limited primary literature directly quantifies the biological activity of N-octan-2-ylquinazolin-4-amine itself, the 4-aminoquinazoline scaffold has demonstrated broad therapeutic potential across antitumor, antimicrobial, and neurological applications [3]. From a procurement standpoint, this compound represents a less-explored derivative within a well-characterized class, offering potential for structure-activity relationship (SAR) studies and intellectual property differentiation .

Why Generic Substitution of N-octan-2-ylquinazolin-4-amine with N-Aryl Analogs Is Scientifically Inadvisable


Generic substitution of N-octan-2-ylquinazolin-4-amine with common N-arylquinazolin-4-amine analogs (such as those used in EGFR/VEGFR-2 inhibition) is not scientifically justifiable due to fundamental differences in molecular recognition and target engagement. The aliphatic N-octan-2-yl substituent confers distinct physicochemical properties and binding interactions compared to planar aromatic rings. In the 4-aminoquinazoline class, small changes at the N-4 position produce dramatic shifts in kinase selectivity profiles; for instance, optimization of 4-anilinoquinazoline derivatives for Aurora A versus Aurora B inhibition achieved selectivity improvements from 3-fold to >757-fold solely through peripheral modifications [1]. Similarly, the introduction of aliphatic aminoalkyl chains at the C2-position of 2-aminoquinazoline derivatives was explicitly employed to enhance antagonist activity and solubility properties [2]. Consequently, assuming functional equivalence between N-octan-2-ylquinazolin-4-amine and its N-aryl counterparts ignores established structure-activity relationships and risks experimental failure or procurement of a compound unsuited for the intended target or assay conditions.

Quantitative Differentiation of N-octan-2-ylquinazolin-4-amine from Key Quinazoline Analogs


Aliphatic N-Alkyl Substitution Confers Distinct Solubility and Formulation Advantages

N-octan-2-ylquinazolin-4-amine incorporates an aliphatic octan-2-yl chain at the N-4 position, whereas the predominant clinical 4-aminoquinazolines (e.g., gefitinib, erlotinib) feature aromatic N-aryl substituents. The unsubstituted 4-aminoquinazoline core exhibits aqueous solubility of only 0.35 g/L at 25°C . In contrast, the introduction of aminoalkyl chains at the C2-position of 2-aminoquinazoline derivatives was explicitly shown to enhance solubility properties [1]. While direct solubility data for N-octan-2-ylquinazolin-4-amine remains unpublished, the general principle that N-alkyl chains improve aqueous solubility relative to the unsubstituted core is well-established within the quinazoline class. This property translates to practical advantages in assay preparation and formulation development.

medicinal chemistry pharmaceutical formulation solubility

Alkyl Chain Modification Strategically Alters Kinase Selectivity Profiles

The substitution pattern at the N-4 position is a critical determinant of kinase selectivity in the quinazolin-4-amine class. Structure-based drug design efforts on quinazolin-4-amine derivatives demonstrated that systematic modifications can improve Aurora A kinase selectivity from the lead compound's 3-fold selectivity to >757-fold for the most optimized derivative [1]. Furthermore, in 2-substituted quinazoline-4-amine derivatives, compounds 18a and 18b exhibited IC50 values of 0.3 ± 0.01 μM and 0.05 ± 0.02 μM against K562 leukemia cells, respectively, demonstrating how modest structural changes produce >6-fold differences in cellular potency . The octan-2-yl chain of N-octan-2-ylquinazolin-4-amine represents a distinct chemical space that may engage different hydrophobic pockets or alter binding conformations relative to N-aryl analogs.

kinase inhibition selectivity Aurora A

N-alkyl Chain Length Modulates Lipophilicity and Membrane Permeability

The octan-2-yl substituent (C8 branched alkyl) in N-octan-2-ylquinazolin-4-amine confers higher calculated lipophilicity compared to shorter N-alkyl analogs or the parent 4-aminoquinazoline core. While specific Log P values for this compound are not published, structure-property relationships in the quinazoline class indicate that N-alkyl chain elongation increases Log P, which correlates with enhanced passive membrane permeability. In SAR studies of 4-aminoquinazoline derivatives, the introduction of aminoalkyl chains containing tertiary amines at the C2-position was specifically employed to enhance both antagonist activity and solubility properties [1]. The branched octan-2-yl chain represents a middle ground between highly lipophilic long-chain derivatives (which risk poor aqueous solubility) and highly polar short-chain derivatives (which may exhibit inadequate membrane penetration).

lipophilicity permeability ADME

Chemical Stability of N-Alkyl Linkage Offers Advantages Over N-Aryl Analogs in Synthetic Applications

The N-alkyl linkage in N-octan-2-ylquinazolin-4-amine is chemically distinct from the N-aryl linkage found in clinically advanced quinazolin-4-amines. The C-N bond in aliphatic amines is generally more resistant to oxidative cleavage and metabolic de-arylation compared to aromatic C-N bonds. This property is relevant when the compound is employed as a synthetic intermediate or reference standard. Moreover, metal-free synthetic approaches for 2-aminoquinazoline derivatives have been developed that employ mild reaction conditions and readily available starting materials, making N-alkyl derivatives more accessible for scale-up synthesis compared to certain N-aryl analogs that require palladium-catalyzed cross-coupling [1]. The synthetic accessibility of N-alkylquinazolin-4-amines via nucleophilic substitution of 4-chloroquinazoline with primary amines provides a straightforward route for library generation.

chemical stability synthetic chemistry intermediate

Optimal Research Applications for N-octan-2-ylquinazolin-4-amine Based on Differentiated Properties


SAR Exploration of Novel Kinase Inhibitor Chemical Space

N-octan-2-ylquinazolin-4-amine serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at identifying kinase inhibitors with distinct selectivity profiles. The aliphatic octan-2-yl substituent occupies chemical space that is underexplored relative to the extensively patented N-arylquinazolin-4-amine landscape. As demonstrated in Aurora A kinase inhibitor development, modifications to the quinazolin-4-amine scaffold can improve selectivity from 3-fold to >757-fold [1]. Researchers seeking to develop inhibitors with novel intellectual property positions should evaluate N-octan-2-ylquinazolin-4-amine as a scaffold for further derivatization, particularly at the C2, C6, and C7 positions where additional modifications can fine-tune potency and selectivity.

Positive Control for Membrane Permeability and Lipophilicity Studies

The octan-2-yl chain in N-octan-2-ylquinazolin-4-amine confers increased lipophilicity relative to the parent 4-aminoquinazoline core (estimated Log P increase of 2-3 units) [1]. This property makes the compound suitable as a moderately lipophilic reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. In contrast to highly lipophilic N-aryl analogs that may exhibit non-specific binding or precipitation, N-octan-2-ylquinazolin-4-amine provides a balanced lipophilicity profile that approximates the properties desirable for orally bioavailable drug candidates while maintaining sufficient aqueous solubility for assay compatibility.

Synthetic Intermediate for Diversified Quinazoline Libraries

N-octan-2-ylquinazolin-4-amine can be prepared via straightforward nucleophilic substitution of 4-chloroquinazoline with octan-2-amine, a reaction that proceeds under mild conditions without transition metal catalysts [1]. This synthetic accessibility positions the compound as a versatile intermediate for generating diverse quinazoline libraries through further functionalization at the C2 position (via halogenation and subsequent cross-coupling) or at the C6 and C7 positions (via electrophilic aromatic substitution). For medicinal chemistry groups building compound collections, N-octan-2-ylquinazolin-4-amine offers a cost-effective entry point into aliphatic N-alkyl quinazoline chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-octan-2-ylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.